Quinoline, 8-((2-nitrophenyl)methoxy)-

Description

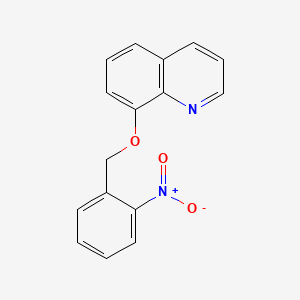

The targeted design of molecules with specific, controllable functions is a cornerstone of modern chemical research. Quinoline (B57606), 8-((2-nitrophenyl)methoxy)- is a prime example of such a molecule, integrating the rich chemical and photophysical properties of the quinoline ring system with the light-sensitive nature of the ortho-nitrobenzyl group. This unique combination positions it as a valuable tool for a variety of advanced applications, from the controlled release of bioactive agents to the development of photoresponsive materials.

Table 1: Chemical Properties of Quinoline, 8-((2-nitrophenyl)methoxy)-

| Property | Value |

| IUPAC Name | 8-[(2-nitrophenyl)methoxy]quinoline |

| Molecular Formula | C16H12N2O3 |

| PubChem CID | 158038 |

| SMILES | C1=CC=C(C(=C1)COC2=CC=CC3=C2N=CC=C3)N+[O-] |

| InChI | InChI=1/C16H12N2O3/c19-18(20)14-8-2-1-5-13(14)11-21-15-9-3-6-12-7-4-10-17-16(12)15/h1-10H,11H2 |

| InChIKey | DMLVEQQZVAXREO-UHFFFAOYAK |

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. wikipedia.orgacs.org Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. google.comnih.govnist.gov This has led to the development of numerous quinoline-based drugs, such as chloroquine (B1663885) and topotecan. iipseries.org The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity. organic-chemistry.orgacs.org

In synthetic chemistry, a wide array of methods have been developed for the construction of the quinoline core, ranging from classical name reactions like the Skraup, Friedländer, and Combes syntheses to modern, more efficient protocols. nih.govresearchgate.net These synthetic advancements have made a diverse range of quinoline derivatives readily accessible for further investigation and application. nih.gov

Beyond its medicinal importance, the quinoline scaffold is also a significant component in materials science. Its inherent fluorescence properties have been harnessed in the development of fluorescent probes and chemosensors. nih.gov Furthermore, quinoline derivatives are utilized in the creation of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electron-transport properties. acs.orgnih.govresearchgate.net

The ortho-nitrobenzyl group is one of the most widely used photolabile protecting groups (PPGs) in organic chemistry. nih.gov PPGs are moieties that can be removed from a molecule upon irradiation with light, offering precise spatiotemporal control over the release of a protected functional group. nih.gov This "caging" and "uncaging" strategy is invaluable in a multitude of applications, including the controlled release of bioactive molecules in biological systems, the development of photoresists in microfabrication, and the creation of light-responsive materials.

The photolability of the ortho-nitrobenzyl group stems from a light-induced intramolecular hydrogen abstraction, followed by a rearrangement to an aci-nitro intermediate, which then cleaves to release the protected substrate and a 2-nitrosobenzaldehyde byproduct. nih.gov This process is typically initiated by UV light. Researchers have developed numerous derivatives of the ortho-nitrobenzyl group to fine-tune its photochemical properties, such as shifting the absorption wavelength to the near-UV or visible region and improving the quantum yield of uncaging.

The ability to use light as a "traceless reagent" to deprotect functional groups provides significant advantages over traditional chemical deprotection methods, as it avoids the use of harsh reagents and allows for highly localized reactions. nih.gov The ortho-nitrobenzyl group can be used to protect a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates. nih.gov

Given the well-established properties of its constituent parts, Quinoline, 8-((2-nitrophenyl)methoxy)- presents several compelling research trajectories. The most prominent of these is its potential use as a photocaged quinoline derivative .

The 8-hydroxyquinoline (B1678124) scaffold is known for its biological activities and its ability to chelate metal ions. By protecting the hydroxyl group at the 8-position with the photolabile ortho-nitrobenzyl group, the inherent properties of the 8-hydroxyquinoline can be masked. Upon irradiation with light, the ortho-nitrobenzyl group would be cleaved, releasing the active 8-hydroxyquinoline. This could allow for the targeted delivery and activation of a potentially bioactive agent with high spatial and temporal precision.

Research in this area could focus on:

Synthesis and Photochemical Characterization: Developing an efficient synthesis for Quinoline, 8-((2-nitrophenyl)methoxy)- and thoroughly characterizing its photochemical properties, including its absorption spectrum, quantum yield of photolysis, and the kinetics of the uncaging reaction.

Biological Applications: Investigating the biological activity of the parent 8-hydroxyquinoline derivative and then using the photocaged version to study biological processes in a controlled manner. This could involve applications in cell biology, where the release of a bioactive molecule at a specific time and location within a cell is desired. nih.gov

Materials Science Applications: Exploring the use of Quinoline, 8-((2-nitrophenyl)methoxy)- as a component in photoresponsive materials. For example, it could be incorporated into a polymer, where light-induced uncaging could alter the material's properties, such as its solubility, hydrophilicity, or fluorescence. The quinoline moiety's inherent fluorescence could also be modulated by the presence and cleavage of the ortho-nitrobenzyl group, leading to applications in photoswitchable fluorescent materials.

In essence, Quinoline, 8-((2-nitrophenyl)methoxy)- represents a model system for the development of advanced functional molecules. Research into this compound would not only expand the toolbox of photolabile probes but also contribute to a deeper understanding of how to integrate different chemical functionalities to achieve precise control over molecular behavior.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[(2-nitrophenyl)methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-18(20)14-8-2-1-5-13(14)11-21-15-9-3-6-12-7-4-10-17-16(12)15/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLVEQQZVAXREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231578 | |

| Record name | Quinoline, 8-((2-nitrophenyl)methoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82131-87-1 | |

| Record name | Quinoline, 8-((2-nitrophenyl)methoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082131871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-((2-nitrophenyl)methoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Strategies for the Construction of the 8-Substituted Quinoline (B57606) Core

The formation of the quinoline ring system is a foundational step in organic synthesis, with a rich history of named reactions and a continuous evolution toward more efficient and selective methods. To synthesize the target molecule, an 8-hydroxyquinoline (B1678124) intermediate is the most logical precursor, which can then be etherified. Therefore, strategies must allow for the introduction of a functional group at the C-8 position.

Traditional and Modern Annulation Reactions for Quinoline Scaffolds

The construction of the quinoline nucleus has been historically achieved through several classical annulation reactions, many of which remain relevant today. tandfonline.comnih.gov These methods typically involve the condensation and cyclization of anilines with various three-carbon synthons.

Traditional Methods:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. tandfonline.comiipseries.org Dehydration of glycerol in situ forms acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. iipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, which can be generated in situ from other aldehydes or ketones. tandfonline.comijpsjournal.com

Friedländer Annulation: This is a widely used reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an active methylene (B1212753) compound like ethyl acetoacetate). ijpsjournal.comacs.org The reaction is typically catalyzed by an acid or a base. acs.org

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-enaminones, which are pre-formed from the reaction of anilines and β-diketones. tandfonline.comiipseries.org

These traditional syntheses, while foundational, often require harsh conditions such as high temperatures and strong acids, which can limit their applicability for complex or sensitive substrates. tandfonline.comnih.gov

Modern Annulation Reactions: Contemporary approaches have focused on improving the efficiency, scope, and conditions of quinoline synthesis. Modern annulation strategies often employ metal catalysts or novel reaction pathways to construct the quinoline scaffold. For instance, a rhodium-catalyzed ortho-C-H bond activation has been used for the synthesis of quinoline carboxylates. mdpi.com Similarly, ruthenium-catalyzed annulation of enaminones with anthranils provides 3-substituted quinolines. mdpi.com Another modern approach is the [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines, mediated by a Lewis acid, to regioselectively produce 2-alkylquinoline derivatives at room temperature. organic-chemistry.org

Table 1: Overview of Key Annulation Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Forms quinoline from simple starting materials; harsh conditions. tandfonline.comiipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A more versatile modification of the Skraup synthesis. tandfonline.comijpsjournal.com |

| Friedländer Annulation | 2-Aminoaryl Ketone/Aldehyde, Active Methylene Compound | A staple for producing polysubstituted quinolines. ijpsjournal.comacs.org |

| Combes Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines via an enamine intermediate. tandfonline.comiipseries.org |

| Modern Catalytic Annulation | Various (e.g., Enaminones, Alkynes) | Often transition-metal catalyzed (Rh, Ru); milder conditions and higher selectivity. mdpi.com |

Green Chemistry Approaches in Quinoline Synthesis

In response to the environmental impact of traditional chemical syntheses, significant research has been dedicated to developing greener methods for quinoline production. tandfonline.comnih.govijpsjournal.com These approaches prioritize the use of environmentally benign solvents and catalysts, energy efficiency, and waste reduction. tandfonline.com

Green Solvents and Catalysts: Water and ethanol (B145695) are frequently employed as eco-friendly solvents. tandfonline.comacs.org For example, a one-pot Skraup reaction has been developed in water under microwave irradiation. tandfonline.com Formic acid has been identified as an effective, renewable, and biodegradable catalyst for the direct synthesis of quinolines. ijpsjournal.com Solid acid catalysts, such as Nafion NR50, have been used for the Friedländer synthesis under microwave conditions, allowing for easy catalyst recovery and reuse. mdpi.comacs.org

Energy-Efficient Techniques: Microwave irradiation and ultrasound assistance are increasingly used to accelerate reactions, reduce reaction times, and improve yields, often under solvent-free conditions. tandfonline.comacs.org The Friedländer synthesis of 2,3,4-trisubstituted quinolines has been achieved in minutes under acid catalysis with microwave heating. acs.org

Multicomponent Reactions (MCRs): One-pot MCRs are inherently green as they combine multiple synthetic steps into a single operation, reducing solvent use, energy consumption, and waste generation. tandfonline.com An example is the p-toluenesulfonic acid (p-TSA) catalyzed one-pot synthesis of pyrimido[4,5-b]quinolines in water. tandfonline.com

Table 2: Examples of Green Synthesis Strategies for Quinolines

| Strategy | Catalyst/Medium | Reaction Type | Benefit |

|---|---|---|---|

| Microwave-Assisted | H₂SO₄ / Water | Skraup Synthesis | Energy efficient, uses green solvent. tandfonline.com |

| Solid Acid Catalyst | Nafion NR50 / Ethanol | Friedländer Synthesis | Reusable catalyst, environmentally friendly solvent. mdpi.com |

| Green Catalyst | Formic Acid | Direct Synthesis | Renewable and biodegradable catalyst. ijpsjournal.com |

| Solvent-Free | HCl / Microwave | Friedländer Synthesis | Reduced solvent waste, rapid reaction. acs.org |

Transition Metal-Catalyzed and Metal-Free Protocols for Quinoline Functionalization

Transition metal catalysis provides a powerful toolkit for the late-stage functionalization of a pre-formed quinoline ring, offering high atom- and step-economy. acs.orgmdpi.com These methods often proceed via C-H bond activation, allowing for direct modification of the scaffold without requiring pre-functionalized substrates. mdpi.comnih.gov

Transition Metal-Catalyzed Functionalization: A wide range of transition metals, including rhodium (Rh), ruthenium (Ru), palladium (Pd), cobalt (Co), copper (Cu), iron (Fe), nickel (Ni), and manganese (Mn), have been employed to catalyze the functionalization of quinolines. mdpi.comorganic-chemistry.orgacs.org These reactions can introduce various substituents, such as aryl, alkyl, and alkenyl groups, at different positions on the quinoline ring. mdpi.comrsc.org For example, copper acetate (B1210297) has been used to catalyze a one-pot reaction between saturated ketones and anthranils to generate 3-substituted quinolines. mdpi.com Nickel catalysis has enabled the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones. organic-chemistry.org

Metal-Free Protocols: While less common, metal-free functionalization methods are emerging as attractive alternatives. A Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides has been developed for C-8 functionalization. rsc.org Another approach involves a phenalenyl-based organic molecule that catalyzes C-alkylation via a borrowing hydrogen pathway for the synthesis of substituted quinolines. organic-chemistry.org

Regioselective Functionalization at the C-8 Position of Quinoline

Directing functionalization to the C-8 position of quinoline is challenging due to the electronic properties of the ring and steric hindrance. rsc.org However, a highly effective strategy involves the use of quinoline N-oxide as a substrate. The N-oxide moiety acts as a directing group, facilitating the formation of a five-membered metallacyclic intermediate at the C-8 position. acs.orgacs.org This enables highly regioselective C-H activation and subsequent functionalization. acs.orgacs.org

N-Oxide Directed C-H Activation: Transition metals like rhodium (Rh) and iridium (Ir) are particularly effective in this transformation. acs.org Rh(III)-catalyzed protocols have been developed for the C-8 allylation, alkylation, bromination, and amidation of quinoline N-oxides with excellent regioselectivity. rsc.orgacs.orgresearchgate.net For instance, the reaction of quinoline N-oxide with olefins in the presence of a Rh(III) catalyst yields C-8 alkylated products. researchgate.net After the desired substituent is installed at C-8, the N-oxide group can be easily removed via reduction to afford the final C-8 functionalized quinoline. acs.org

This N-oxide directed strategy is the most logical pathway to introduce a functional group, such as a hydroxyl group (via oxidation or other transformations) or a leaving group, at the C-8 position, setting the stage for the final etherification step.

Installation of the 2-Nitrophenylmethoxy Ethereal Linkage

Once the 8-hydroxyquinoline core is synthesized, the final step is the formation of the ether bond with the 2-nitrophenylmethoxy side chain.

Etherification Methodologies for Quinoline-8-ol Derivatives

The synthesis of the target compound, Quinoline, 8-((2-nitrophenyl)methoxy)-, from 8-hydroxyquinoline (also known as quinolin-8-ol or oxine) is typically achieved through a nucleophilic substitution reaction, most commonly a variation of the Williamson ether synthesis.

In this reaction, the phenolic hydroxyl group of 8-hydroxyquinoline is first deprotonated with a suitable base to form a more nucleophilic quinolin-8-olate anion. This anion then reacts with a 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide or chloride), where the halide acts as a leaving group. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.gov

The general synthetic route is as follows:

Deprotonation: 8-hydroxyquinoline is treated with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) to generate the sodium or potassium salt of the phenoxide.

Nucleophilic Substitution: The resulting quinolin-8-olate is reacted with 2-nitrobenzyl halide. The nucleophilic oxygen atom attacks the benzylic carbon, displacing the halide and forming the desired ether linkage.

This methodology is a standard and effective way to prepare aryl ethers and is well-suited for the synthesis of the target molecule. The synthesis of various 8-alkoxy-substituted quinolines has been reported using simple alkyl halide substitution of 8-hydroxyquinoline under basic conditions in DMF, achieving good yields. nih.gov

Synthesis of 2-Nitrophenylmethyl Alcohol Precursors and Related Building Blocks

The synthesis of "Quinoline, 8-((2-nitrophenyl)methoxy)-" relies on the availability of key precursors, primarily derivatives of 2-nitrophenylmethyl alcohol. A variety of synthetic routes have been developed to access these crucial building blocks, offering flexibility in terms of starting materials and reaction conditions.

One common strategy involves the direct modification of 2-nitrotoluene (B74249). For instance, the oxidation of 2-nitrotoluene can yield 2-nitrobenzyl alcohol. A notable method involves ozonolysis in acetic anhydride, where the reaction can be controlled to favor the formation of the alcohol and corresponding aldehyde. slideshare.net The presence of a manganese(II) catalyst and sulfuric acid can direct the oxidation primarily towards the methyl group, yielding 2-nitrobenzyl acetate, which can then be hydrolyzed to 2-nitrobenzyl alcohol. slideshare.net

Another versatile approach is the etherification of a phenol (B47542) with a suitable 2-nitrobenzyl halide. The Williamson ether synthesis is a classic and widely applicable method for this transformation. rroij.com This reaction typically involves the deprotonation of a hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from the 2-nitrobenzyl moiety. For instance, 8-hydroxyquinoline can be reacted with 2-nitrobenzyl chloride in the presence of a base to form the target ether linkage.

The preparation of nitrophenyl alkyl ethers can also be achieved by reacting a nitrophenol with an alkyl halide in an aqueous medium, with the simultaneous addition of a hydrogen halide-binding compound. numberanalytics.com This method offers an alternative to using organic solvents.

Furthermore, 2-nitrobenzyl alcohol itself can be prepared from other precursors. For example, 2-nitroacetophenone can be reduced using sodium borohydride (B1222165) to yield 1-(2-nitrophenyl)ethanol, a related alcohol. researchgate.net Additionally, the hydrolysis of 2-nitrobenzyl acetate, which can be synthesized from p-nitrobenzyl bromide and potassium acetate, provides another route to 2-nitrobenzyl alcohol. researchgate.net

The following table summarizes some of the key synthetic transformations for preparing 2-nitrophenylmethyl alcohol and its derivatives.

Table 1: Synthetic Methods for 2-Nitrophenylmethyl Alcohol and Precursors

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Nitrotoluene | O₃, Acetic Anhydride, H₂SO₄, Mn(II) | 2-Nitrobenzyl acetate | slideshare.net |

| 2-Nitrobenzyl acetate | NaOH, Methanol/Water | 2-Nitrobenzyl alcohol | researchgate.net |

| 8-Hydroxyquinoline | 2-Nitrobenzyl chloride, Base | Quinoline, 8-((2-nitrophenyl)methoxy)- | rroij.com |

| Nitrophenol | Alkyl halide, Water, H-halide scavenger | Nitrophenyl alkyl ether | numberanalytics.com |

| 2-Nitroacetophenone | NaBH₄ | 1-(2-Nitrophenyl)ethanol | researchgate.net |

| 2-Nitrobenzyl alcohol | Phosphorus pentachloride, Chloroform | 2-Nitrobenzyl chloride | pharmaguideline.com |

Diversification and Modification of Quinoline, 8-((2-nitrophenyl)methoxy)-

The quinoline scaffold within "Quinoline, 8-((2-nitrophenyl)methoxy)-" offers numerous opportunities for chemical modification, allowing for the synthesis of a diverse library of derivatives. The reactivity of the quinoline ring is well-established, with both the benzene (B151609) and pyridine (B92270) rings being susceptible to various transformations. numberanalytics.compharmaguideline.com

Electrophilic aromatic substitution reactions typically occur at the 5- and 8-positions of the quinoline ring system due to the directing effect of the nitrogen atom. numberanalytics.com However, since the 8-position is already substituted in the parent compound, electrophilic attack is expected to favor the 5- and 7-positions. For example, bromination of 8-substituted quinolines, such as 8-hydroxyquinoline and 8-methoxyquinoline, has been shown to yield 5-bromo and 5,7-dibromo derivatives. researchgate.net Halogenation can be achieved using reagents like bromine in various solvents. researchgate.net

The nitrogen atom in the quinoline ring can undergo reactions such as alkylation and N-oxide formation. slideshare.net The basicity of the quinoline nitrogen allows for protonation and the formation of quaternary salts. pharmaguideline.com Oxidation of the quinoline ring can be achieved, although it is relatively resistant. pharmaguideline.com Strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the benzene ring. slideshare.net

Modern cross-coupling reactions provide powerful tools for the functionalization of the quinoline core. For instance, Suzuki cross-coupling reactions can be employed to introduce aryl or other substituents at halogenated positions of the quinoline ring. rroij.comscispace.com This often requires prior halogenation of the quinoline system.

The synthesis of functionalized quinolines can also be achieved through various named reactions starting from simpler precursors, which can then be elaborated to include the 8-((2-nitrophenyl)methoxy)- moiety. These include the Skraup, Friedländer, and Doebner-von Miller syntheses. rroij.comwikipedia.org For example, a substituted aniline can be used in a Skraup synthesis to generate a quinoline ring with desired substituents, which can then be further modified. wikipedia.org

The following table provides examples of chemical transformations applicable to the quinoline ring system.

Table 2: Representative Chemical Transformations of the Quinoline Ring

| Reaction Type | Reagents and Conditions | Typical Position(s) of a 8-substituted quinoline | Product Type | Reference(s) |

|---|---|---|---|---|

| Bromination | Br₂, CH₃CN/CH₂Cl₂ or CCl₄ | 5- and/or 7- | Bromo-substituted quinoline | researchgate.net |

| Nitration | HNO₃, H₂SO₄ | 5- and 7- | Nitro-substituted quinoline | numberanalytics.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5- or 7- (from bromo-derivative) | Aryl-substituted quinoline | rroij.comscispace.com |

| N-Oxidation | Peroxycarboxylic acids | 1- (N-oxide) | Quinoline N-oxide | slideshare.net |

| Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | Pyridine ring | Tetrahydroquinoline | wikipedia.org |

The 2-nitrophenylmethoxy group is a well-known photolabile protecting group, and its photoreactivity can be finely tuned by introducing substituents onto the aromatic ring. researchgate.netnih.gov Upon irradiation with UV light, an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group occurs, leading to the formation of an aci-nitro intermediate. researchgate.netnih.gov This intermediate then rearranges to release the protected group (in this case, the 8-oxyquinoline moiety) and forms a 2-nitrosobenzaldehyde derivative. nih.govresearchgate.net

The efficiency and wavelength sensitivity of this photocleavage process can be modulated by altering the electronic properties of the 2-nitrobenzyl group. The introduction of electron-donating groups, such as methoxy (B1213986) groups, at positions 4 and 5 of the nitrobenzyl ring can shift the absorption maximum to longer wavelengths (red-shift) and often improve the quantum yield of photolysis. researchgate.netrug.nl This is advantageous for applications where irradiation at longer, less damaging wavelengths is desirable.

Conversely, the introduction of electron-withdrawing groups can also influence the photoreactivity. The nature of the substituent at the benzylic position (the α-position) also plays a role. For example, substitution at the α-position can affect the rate of the initial hydrogen transfer step. researchgate.net

The development of photolabile protecting groups is an active area of research, with a focus on creating systems that can be cleaved with high spatial and temporal precision using light. nih.govmdpi.com This includes the design of groups that are sensitive to two-photon excitation, allowing for cleavage with near-infrared light, which offers deeper tissue penetration and reduced scattering. mdpi.com

The following table summarizes the effects of structural modifications on the photoreactivity of the 2-nitrophenylmethoxy moiety.

Table 3: Influence of Substituents on the Photoreactivity of the 2-Nitrophenylmethoxy Group

| Substituent(s) | Position(s) on Nitrobenzyl Ring | Effect on Photoreactivity | Reference(s) |

|---|---|---|---|

| Dimethoxy | 4, 5 | Red-shift in absorption, potential increase in quantum yield | researchgate.netrug.nl |

| Branched alkyl | α (benzylic) | Can accelerate photodeprotection | researchgate.net |

| Additional nitro group | - | Can lead to shorter-lived aci-nitro intermediates | researchgate.net |

| Various electron-donating/withdrawing groups | Various | Modulates absorption wavelength and cleavage efficiency | rug.nl |

Elucidation of Photochemical Mechanisms and Reactivity

Intramolecular Photorearrangement Pathways of Ortho-Nitrobenzyl Derivatives

The photochemistry of o-nitrobenzyl derivatives, including Quinoline (B57606), 8-((2-nitrophenyl)methoxy)-, is characterized by a distinctive intramolecular photorearrangement. This process is initiated by the absorption of ultraviolet light, which triggers a cascade of events culminating in the cleavage of the C-O bond at the benzylic position.

Norrish Type II Mechanism in Photoinduced Cleavage

The photoinduced cleavage of Quinoline, 8-((2-nitrophenyl)methoxy)- is understood to proceed via a mechanism analogous to the Norrish Type II reaction. chemrxiv.orgresearchgate.netwikipedia.org This photochemical process, typically observed in carbonyl compounds, involves the intramolecular abstraction of a hydrogen atom. In the case of o-nitrobenzyl ethers, the excited nitro group abstracts a hydrogen atom from the benzylic carbon.

Formation and Characterization of Aci-Nitro Intermediates

A key step in the photorearrangement of o-nitrobenzyl ethers is the formation of a transient species known as an aci-nitro intermediate. chemrxiv.orgresearchgate.net Following the initial intramolecular hydrogen abstraction, the resulting biradical rapidly rearranges to form this intermediate. The aci-nitro tautomer is a constitutional isomer of the nitro group, characterized by a C=N+(O-)-OH structure.

Role of Excited States and Photophysical Processes in Cleavage Dynamics

The photochemical cleavage of Quinoline, 8-((2-nitrophenyl)methoxy)- is initiated by the population of electronic excited states upon absorption of light. Both singlet and triplet excited states of the o-nitrobenzyl chromophore can be involved in the cleavage dynamics. researchgate.net The efficiency of the cleavage process is influenced by the competition between the photochemical reaction pathway and other photophysical decay processes, such as fluorescence and non-radiative decay, which return the excited molecule to its ground state without any chemical change.

Factors Governing Photochemical Efficiency and Selectivity

The efficiency and selectivity of the photochemical cleavage of Quinoline, 8-((2-nitrophenyl)methoxy)- are not constant but are influenced by a variety of factors. These include the electronic nature of substituents on both the o-nitrobenzyl group and the quinoline leaving group, as well as the properties of the solvent in which the reaction is conducted.

Influence of Substituent Effects on Quantum Yields and Reaction Rates

Substituents on the aromatic ring of the o-nitrobenzyl group can significantly modulate the photochemical reactivity. Electron-donating groups, such as methoxy (B1213986) groups, on the nitrophenyl ring have been shown to increase the rate of photolytic cleavage. nih.govnih.govacs.org These substituents can red-shift the absorption spectrum of the chromophore, allowing for the use of longer wavelength light, and can also influence the electronic properties of the excited state, thereby affecting the efficiency of the hydrogen abstraction step. nih.govacs.org

The nature of the leaving group, in this case, the 8-oxyquinoline moiety, also plays a crucial role in determining the quantum yield of the photolysis. Studies on various o-nitroveratryl ethers have shown that the quantum yield of photorelease is strongly correlated with the ability of the leaving group to stabilize a radical. researchgate.netrsc.orgresearchgate.net Leaving groups that form more stable radicals upon cleavage tend to have higher quantum yields. This is because a more stable leaving group radical lowers the energy barrier for the C-O bond homolysis within the reaction intermediates. Therefore, the electronic properties of the 8-oxyquinoline ring system are expected to influence the efficiency of the cleavage of the title compound.

Below is a table of quantum yields for the photolysis of o-nitroveratryl ethers with different leaving groups, illustrating the impact of the leaving group's structure on the efficiency of the photoreaction.

| Substrate (o-nitroveratryl-LG) | Leaving Group (LG) | Quantum Yield (Φ) in Acetonitrile (B52724) |

| 1a | -O-C8H17 | 0.22 ± 0.04 |

| 1b | -NH-C12H25 | 0.14 ± 0.01 |

| 1c | -NHC(O)O-C9H19 | 0.080 ± 0.003 |

| 1d | -NHC(O)CH2-C10H21 | 0.072 ± 0.013 |

| 1e | -OC(O)NH-C12H25 | 0.019 ± 0.005 |

| 1f | -OC(O)CH2-C11H23 | 0.0081 ± 0.0005 |

| 1g | -OC(O)O-C10H21 | 0.0091 ± 0.0013 |

| Data sourced from Šolomek et al., Photochem. Photobiol. Sci., 2012, 11, 548-555. researchgate.net |

Solvent and Microenvironment Effects on Photolysis Kinetics

The solvent in which the photolysis of Quinoline, 8-((2-nitrophenyl)methoxy)- is carried out can have a profound effect on the reaction kinetics and quantum yield. upenn.educdnsciencepub.com Solvents can influence the stability of the excited states and the intermediates, particularly the charged or polar species like the aci-nitro intermediate.

The rate of photodecomposition of o-nitrobenzyl derivatives has been observed to vary in different solvents. For instance, the apparent first-order dissociation kinetic rate constants for an o-nitrobenzyl tosylate were found to differ in solvents of varying polarity. upenn.edu This suggests that the solvent can modulate the energy barriers of the different steps in the photochemical reaction. While o-nitrobenzyl alcohol itself shows little solvent-dependent reactivity, other derivatives can be more sensitive to the reaction medium. cdnsciencepub.com The polarity, viscosity, and hydrogen-bonding ability of the solvent can all play a role in the kinetics of the photocleavage process. upenn.edu

The following table presents the apparent first-order dissociation kinetic rate constants for the photolysis of o-nitrobenzyl tosylate in various deuterated solvents, highlighting the influence of the solvent environment on the reaction rate.

| Solvent | Apparent First-Order Dissociation Kinetic Rate Constant (kapp) (s⁻¹) |

| CD3OD | 8.83 × 10⁻⁴ |

| DMSO-d6 | 1.31 × 10⁻⁴ |

| Dioxane-d8 | 1.63 × 10⁻⁴ |

| CDCl3 | 1.12 × 10⁻⁴ |

| Data sourced from Kim, M. S., & Diamond, S. L. (2006). Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. upenn.edu |

Advanced Spectroscopic Techniques for Mechanistic Interrogation

The photochemical release mechanism of substrates from 2-nitrobenzyl cages, such as the cleavage of "Quinoline, 8-((2-nitrophenyl)methoxy)-" to release 8-hydroxyquinoline (B1678124) and 2-nitrosobenzaldehyde, involves a series of short-lived transient intermediates. Advanced spectroscopic techniques are crucial for detecting and characterizing these species, thereby elucidating the reaction pathway.

Femtosecond and Nanosecond Time-Resolved Spectroscopy for Intermediate Detection

Time-resolved spectroscopy is an indispensable tool for studying the dynamics of photochemical reactions that occur on timescales ranging from femtoseconds (10⁻¹⁵ s) to microseconds (10⁻⁶ s) and beyond. ed.gov By using a "pump" laser pulse to initiate the photoreaction and a "probe" pulse to record the absorption spectrum at a specific delay time, chemists can effectively create a molecular movie of the reaction.

For 2-nitrobenzyl derivatives, laser flash photolysis studies have identified several key intermediates. acs.orgnih.gov Upon UV irradiation, the oNB group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group. This is an ultrafast process, often occurring on the femtosecond to picosecond timescale. wolfresearchgroup.com This initial step forms a transient species known as an aci-nitro intermediate, which has a characteristic strong absorption in the 400 nm region. acs.orgnih.gov

Nanosecond time-resolved spectroscopy has been instrumental in tracking the fate of this aci-nitro species. sci-hub.senih.gov Its decay leads to the formation of other intermediates, including a cyclic dihydroisoxazole (B8533529) derivative, before the final rearrangement and cleavage to yield the released molecule (8-hydroxyquinoline) and the 2-nitrosobenzaldehyde byproduct. acs.orgnih.gov The rates of these steps are often dependent on the solvent, pH, and buffer conditions. acs.org For example, the decay of the aci-nitro intermediate of 2-nitrobenzyl alcohol in acetonitrile is quenched by water. nih.gov

The table below summarizes typical transient species observed in the photolysis of 2-nitrobenzyl compounds.

| Intermediate | Typical Absorption Maximum (λmax) | Observed Timescale | Technique |

|---|---|---|---|

| Excited Singlet/Triplet State | Varies | Femtoseconds - Picoseconds | Femtosecond Transient Absorption |

| aci-Nitro Tautomer | ~400-450 nm | Nanoseconds - Microseconds | Nanosecond Transient Absorption |

| Cyclic Intermediates (e.g., Dihydrobenzisoxazolol) | ~300-350 nm | Microseconds - Milliseconds | Nanosecond Transient Absorption |

| Nitroso Product | ~315 nm | Stable Product | UV-Vis Spectroscopy |

This data is generalized from studies on various 2-nitrobenzyl caged compounds. acs.orgnih.gov

Kinetic Isotope Effects in Photoreaction Pathway Analysis

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps that involve the breaking of a bond to a specific atom. This is achieved by comparing the reaction rate of a molecule with a heavier isotope (e.g., deuterium (B1214612), D) at a specific position to the rate of its normal, lighter counterpart (e.g., protium, H).

In the photochemistry of the 2-nitrobenzyl group, the rate-determining step is often the initial intramolecular hydrogen atom transfer from the benzylic carbon to the excited nitro group. nih.gov By synthesizing "Quinoline, 8-((2-nitrophenyl)methoxy)-" with deuterium atoms at the benzylic methylene (B1212753) position (the -OCH₂- group), a significant primary KIE would be expected if this C-H bond cleavage is indeed rate-limiting.

Studies on other o-nitrobenzyl alcohol derivatives have shown strong KIEs, with values (kH/kD) as high as 8.3. nih.gov This large value confirms that the benzylic C-H bond is broken in the rate-determining step of the photoreaction. Such experiments provide compelling evidence for the proposed mechanism and can help to rule out alternative pathways. In some cases, the KIE has been found to be dependent on the excitation wavelength, suggesting the involvement of higher excited states in the reaction. nih.gov The use of isotopic substitution offers a unique method to adjust the quantum yield of photorelease without altering the compound's absorption spectrum, which is a useful feature for fine-tuning photochemical tools. nih.gov

The table below presents representative KIE data for the photolysis of o-nitrobenzyl compounds, illustrating the impact of isotopic substitution.

| Compound Type | Isotopic Substitution | Kinetic Isotope Effect (kH/kD) | Implication |

|---|---|---|---|

| o-Nitrobenzyl Alcohol Derivatives | Benzylic C-H vs C-D | Up to 8.3 | Benzylic C-H bond cleavage is the rate-determining step. nih.gov |

| Nitroalkanes (Enzymatic) | C-H vs C-D | ~7.5 | C-H bond cleavage is fully rate-limiting for catalysis. nih.gov |

Data is based on representative systems used to study C-H bond activation. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Structural Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For Quinoline (B57606), 8-((2-nitrophenyl)methoxy)-, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic rings and the methylene (B1212753) bridge.

Quinoline Protons: The six protons on the quinoline ring system would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific shifts and coupling patterns would be influenced by the electron-donating ether linkage at the C8 position.

2-Nitrophenyl Protons: The four protons on the nitrophenyl ring would also resonate in the downfield aromatic region, likely between δ 7.5 and 8.2 ppm. The strong electron-withdrawing effect of the nitro group would cause these protons to be deshielded.

Methoxy (B1213986) Protons: The two protons of the methylene bridge (-O-CH₂-Ar) would be highly characteristic, appearing as a singlet around δ 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen and aromatic systems.

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct signals for each carbon atom.

Quinoline Carbons: The carbons of the quinoline moiety would appear in the range of δ 110-155 ppm. The C8 carbon, attached to the ether oxygen, would be significantly shifted.

2-Nitrophenyl Carbons: Carbons of the nitrophenyl group would also be in the aromatic region (δ 120-150 ppm), with the carbon bearing the nitro group (C2') being notably deshielded.

Methylene Carbon: The methylene bridge carbon (-CH₂-) would likely appear around δ 70-75 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Quinoline, 8-((2-nitrophenyl)methoxy)-

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Quinoline Aromatic Protons | 7.0 - 9.0 | 110 - 155 |

| 2-Nitrophenyl Aromatic Protons | 7.5 - 8.2 | 120 - 150 |

| Methylene Protons (-O-CH₂-) | 5.0 - 5.5 | 70 - 75 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Definitive Compound Characterization

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

Molecular Formula: C₁₆H₁₂N₂O₃ Molecular Weight: 280.28 g/mol Exact Mass: 280.0848 Da

HRMS: High-Resolution Mass Spectrometry would confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other potential compounds with the same nominal mass. For the protonated molecule [M+H]⁺, the expected exact mass would be 281.0921 Da.

Fragmentation Pattern: In tandem MS (MS/MS) experiments, the molecule is expected to exhibit characteristic fragmentation patterns. The most probable cleavage would occur at the benzylic ether bond, which is the weakest point in the structure. This would lead to two primary fragment ions:

A fragment corresponding to the 2-nitrobenzyl cation at m/z 136.

A fragment corresponding to the 8-hydroxyquinoline (B1678124) radical cation at m/z 144, or its neutral equivalent following hydrogen rearrangement.

Further fragmentation of the quinoline ring system itself typically involves the loss of HCN, leading to a C₈H₆˙⁺ fragment ion. rsc.org The study of fragmentation patterns of related isoquinoline (B145761) alkaloids also shows characteristic losses of substituents from the aromatic rings. researchgate.net

Table 2: Predicted Mass Spectrometry Data for Quinoline, 8-((2-nitrophenyl)methoxy)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Monoisotopic Mass | 280.0848 Da |

| Nominal Mass | 280 Da |

| Predicted [M+H]⁺ (HRMS) | 281.0921 Da |

| Key Predicted Fragment (m/z) | 136 (2-nitrobenzyl cation) |

| Key Predicted Fragment (m/z) | 144/145 (8-hydroxyquinoline fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule based on their vibrational frequencies.

The IR spectrum of Quinoline, 8-((2-nitrophenyl)methoxy)- would display several characteristic absorption bands:

Aromatic C-H Stretching: A series of sharp peaks would appear above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH₂-) group would show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, likely in the 2850-2960 cm⁻¹ range.

Nitro Group (NO₂) Vibrations: This is a key diagnostic feature. Strong, distinct peaks for the asymmetric and symmetric stretching of the N-O bond are expected. The asymmetric stretch typically appears around 1520-1560 cm⁻¹, and the symmetric stretch appears around 1345-1385 cm⁻¹. For example, in 5-Nitro-8-Methoxyquinoline, the NO₂ absorption is observed at 1338 cm⁻¹. nist.gov

C=N and C=C Stretching: Vibrations from the quinoline ring's double bonds would be visible in the 1500-1650 cm⁻¹ fingerprint region.

C-O-C Ether Stretching: The aryl-alkyl ether linkage would produce a strong, characteristic C-O stretching band, typically in the 1200-1275 cm⁻¹ range for the aryl-O stretch and near 1050 cm⁻¹ for the alkyl-O stretch. mdpi.com

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic C=C/C=N | Stretching | 1500 - 1650 |

| Aryl-O-CH₂ | C-O Asymmetric Stretch | 1200 - 1275 |

X-ray Crystallography for Three-Dimensional Structural Determination (Implied relevance for complex derivatives)

While a crystal structure for Quinoline, 8-((2-nitrophenyl)methoxy)- has not been reported, X-ray crystallography on analogous compounds provides significant insight into the likely three-dimensional arrangement. nih.gov

Analysis of related structures, such as 8-Methoxy-4-(4-methoxyphenyl)quinoline, reveals that the quinoline ring system is essentially planar. researchgate.net In the crystal structure of this derivative, the dihedral angle between the quinoline and the attached phenyl ring is 62.17°. researchgate.net For the target compound, a significant dihedral (twist) angle between the quinoline plane and the 2-nitrophenyl plane would also be expected due to steric hindrance between the two aromatic systems linked by the flexible ether bridge.

The crystal packing would likely be stabilized by a network of weak intermolecular interactions. These could include C-H···O hydrogen bonds involving the ether and nitro oxygen atoms as acceptors, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netacs.org The precise conformation and packing arrangement can only be definitively determined through single-crystal X-ray diffraction analysis. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net For Quinoline (B57606), 8-((2-nitrophenyl)methoxy)-, DFT calculations can elucidate the distribution of electrons and identify sites susceptible to chemical reactions.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. In the case of Quinoline, 8-((2-nitrophenyl)methoxy)-, the electron-withdrawing nitro (NO₂) group on the phenyl ring is expected to lower the energy of the LUMO, while the electron-donating ether linkage and the quinoline ring system contribute to the HOMO.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential is expected around the oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen atom of the quinoline ring, indicating sites prone to electrophilic attack.

| Quinoline Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Study Context |

|---|---|---|---|---|

| 2-Methyl-8-nitroquinoline | -6.98 | -2.84 | 4.14 | Analysis of a bioactive quinoline derivative. researchgate.net |

| 8-Hydroxy-5-nitroquinoline | -7.12 | -3.01 | 4.11 | Reactivity study of quinoline derivatives. mdpi.com |

| 5-Chloro-8-hydroxyquinoline | -6.45 | -1.58 | 4.87 | Reactivity study of quinoline derivatives. mdpi.com |

| 8-hydroxy-2-methyl quinoline | -5.65 | -1.11 | 4.54 | Comparison with pristine quinoline. acs.org |

This table presents representative DFT-calculated electronic properties for various quinoline derivatives to illustrate the typical data obtained from such studies. The values are indicative and not specific to Quinoline, 8-((2-nitrophenyl)methoxy)-.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com For Quinoline, 8-((2-nitrophenyl)methoxy)-, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological receptors. nih.gov

Furthermore, MD simulations can model the non-covalent intermolecular interactions that govern the molecule's behavior in a condensed phase. These interactions include:

Hydrogen Bonds: Although the parent molecule lacks strong hydrogen bond donors, the oxygen and nitrogen atoms can act as acceptors.

Van der Waals Forces: These are critical for understanding the packing of molecules in a solid state or their association in solution.

π-π Stacking: Interactions between the aromatic systems of the quinoline and nitrophenyl rings can be studied, both intramolecularly and intermolecularly.

In the context of drug design, MD simulations are frequently used to model the binding of a ligand to a protein's active site, assessing the stability of the resulting complex and identifying key amino acid residues involved in the interaction. nih.gov Such simulations could predict the binding behavior of Quinoline, 8-((2-nitrophenyl)methoxy)- with a hypothetical target.

Computational Modeling of Photochemical Reaction Pathways and Energetics

The 8-((2-nitrophenyl)methoxy)- group is a derivative of the 2-nitrobenzyl system, which is a well-known photolabile or "photocleavable" protecting group. researchgate.net Upon irradiation with UV light, the ether bond is cleaved, releasing 8-hydroxyquinoline (B1678124) and a 2-nitrosobenzaldehyde derivative. Computational modeling is instrumental in elucidating the complex, multi-step mechanism of this photochemical reaction. escholarship.orgdntb.gov.ua

The accepted reaction pathway, which can be mapped using methods like DFT, involves several key steps and transient intermediates: acs.orgnih.gov

Photoexcitation: The molecule absorbs a photon, promoting it to an excited electronic state.

Intramolecular Hydrogen Transfer: In the excited state, a hydrogen atom from the benzylic carbon (the CH₂ group) is transferred to one of the oxygen atoms of the ortho-nitro group. This forms a transient species known as an aci-nitro tautomer. researchgate.net

Cyclization and Rearrangement: The aci-nitro intermediate is highly reactive and can undergo one of two primary competing pathways. nih.gov A key pathway involves cyclization to form a transient five-membered ring intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative). acs.org

Intermediate Decomposition and Product Release: This cyclic intermediate is unstable and rearranges, ultimately leading to the cleavage of the C-O ether bond. Studies on related systems have shown that the decomposition of a hemiacetal intermediate can be the rate-limiting step for the release of the final products. acs.org

Computational chemistry allows for the calculation of the potential energy surface of this reaction. nih.gov This includes determining the relative energies of the ground state, excited states, all transient intermediates, and the transition states that connect them. These energetic calculations help explain the reaction kinetics and quantum yields observed experimentally.

| Step | Key Species / Intermediate | Description |

|---|---|---|

| 1 | Ground State Molecule | Quinoline, 8-((2-nitrophenyl)methoxy)- before photo-irradiation. |

| 2 | Excited State | Molecule after absorption of a UV photon. |

| 3 | aci-Nitro Tautomer | Formed via intramolecular H-atom transfer from the benzylic carbon to the nitro group. acs.orgresearchgate.net |

| 4 | Cyclic Isoxazolol Intermediate | A five-membered heterocyclic intermediate formed from the aci-nitro tautomer. acs.org |

| 5 | Hemiacetal Intermediate | A transient species whose breakdown can be the rate-limiting step before product release. acs.org |

| 6 | Final Products | 8-Hydroxyquinoline and 2-nitrosobenzaldehyde. |

Structure–Reactivity Relationship Studies through In Silico Approaches

In silico approaches are used to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models correlate variations in a molecule's structure with changes in its chemical reactivity or biological activity. mdpi.comnih.gov

For Quinoline, 8-((2-nitrophenyl)methoxy)-, these studies could involve creating a virtual library of analogues by systematically modifying its structure. For example, one could computationally:

Add different substituents (e.g., electron-donating or -withdrawing groups) to various positions on the quinoline or phenyl rings.

Alter the linker between the two ring systems.

By calculating key descriptors for each analogue using methods like DFT, a predictive model can be built. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) analyzes the steric and electrostatic fields of a series of compounds to correlate them with an observed activity. mdpi.com This can reveal which structural features are beneficial or detrimental for a desired property. mdpi.com

These in silico models can predict:

The influence of substituents on the efficiency and rate of the photochemical cleavage reaction.

The change in binding affinity to a specific biological target. nih.govrsc.org

Such studies provide a rational basis for designing new molecules with fine-tuned properties, guiding synthetic efforts toward compounds with enhanced activity or specific reactivity profiles. mdpi.com

Applications in Chemical Synthesis and Advanced Materials

Strategic Utilization as a Photolabile Protecting Group in Complex Organic Synthesis

The primary application of Quinoline (B57606), 8-((2-nitrophenyl)methoxy)- in organic synthesis is as a photolabile protecting group for hydroxyl functionalities. Its unique cleavage properties enable sophisticated synthetic strategies that are difficult to achieve with conventional, chemically-labile protecting groups.

Spatiotemporal Control over Chemical Reactions

The defining advantage of using a photolabile protecting group like Quinoline, 8-((2-nitrophenyl)methoxy)- is the ability to achieve spatiotemporal control. "Spatiotemporal" refers to the capacity to dictate both where (spatial) and when (temporal) a chemical bond is broken or a reactive species is released.

In a synthetic sequence, a molecule protected with the 8-((2-nitrophenyl)methoxy)quinoline group can be carried through multiple reaction steps inertly. The protected functional group remains masked and unreactive until the chemist decides to expose the reaction mixture to a specific wavelength of light. This on-demand deprotection allows for the generation of a reactive intermediate at a precise moment in a synthetic pathway, enabling subsequent reactions to proceed at a controlled time. Furthermore, by using focused light sources such as lasers or light masks, cleavage can be confined to a specific area of a reaction vessel or a surface, enabling spatially resolved chemical transformations.

Orthogonal Deprotection Strategies

Orthogonality in chemical synthesis refers to the ability to deprotect one functional group out of several different types of protecting groups, without affecting the others. Quinoline, 8-((2-nitrophenyl)methoxy)- is an excellent tool for orthogonal strategies because its cleavage is triggered by a non-chemical stimulus (light), which is fundamentally different from the chemical reagents used to remove other common protecting groups.

For instance, a complex molecule could be synthesized bearing an acid-labile group (e.g., Boc), a base-labile group (e.g., Fmoc), a fluoride-labile group (e.g., TBDMS), and a hydroxyl group protected by the 8-((2-nitrophenyl)methoxy)quinoline moiety. Each of the chemically-labile groups can be removed selectively using its specific reagent (acid, base, or fluoride (B91410) source, respectively) while the photolabile group remains intact. Subsequently, irradiation with UV light can selectively cleave the 8-((2-nitrophenyl)methoxy)quinoline ether, liberating the final hydroxyl group without disturbing any other part of the molecule. This high degree of selectivity is invaluable in the total synthesis of complex natural products and other intricate molecular architectures.

Integration into Photolabile Linkers for Polymer Chemistry and Surface Modification

The photocleavable nature of the 8-((2-nitrophenyl)methoxy)quinoline unit has been extended from small molecule synthesis to macromolecular and materials science applications. By incorporating this moiety as a linker, scientists can design materials that respond to light.

Design of Photoresponsive Polymers and Hydrogels

Photoresponsive, or "smart," polymers can be created by integrating photolabile units like 8-((2-nitrophenyl)methoxy)quinoline into their structure. For example, it can be used as a cross-linker in the formation of a hydrogel. In this state, the polymer chains are held together in a network, forming a stable, water-swollen gel. Upon exposure to UV light, the photolabile cross-linkers are cleaved. This breakage of the cross-links reduces the network density, causing the hydrogel to swell further or even dissolve completely. This light-triggered degradation can be used to control the release of encapsulated molecules or to engineer dynamically changing scaffolds for material applications.

| Property | Description |

| Stimulus | UV Light (typically 350-400 nm) |

| Mechanism | Cleavage of the ether bond in the 8-((2-nitrophenyl)methoxy)quinoline linker. |

| Material Response | Polymer chain scission, hydrogel swelling, or dissolution. |

| Potential Use | Controlled release systems, degradable materials, dynamic scaffolds. |

Patterning and Surface Modification through Photochemical Cleavage

The ability to control reactions spatially makes Quinoline, 8-((2-nitrophenyl)methoxy)- an ideal candidate for surface chemistry. A substrate, such as a silicon wafer or a gold surface, can be functionalized with a layer of molecules attached via this photolabile linker. By shining light through a photomask, specific regions of the surface can be selectively irradiated. In these illuminated areas, the linker is cleaved, removing the attached molecules and exposing the underlying surface. The non-illuminated areas remain protected. This process allows for the creation of high-resolution chemical patterns on a surface, which can then be used to direct the subsequent attachment of different molecules or materials, forming microarrays or templates for microfabrication.

Development of Optochemical Probes and Molecular Tools (excluding biological applications)

Beyond its role as a protecting group, the 8-((2-nitrophenyl)methoxy)quinoline scaffold is instrumental in the design of optochemical probes and tools for materials science and analytical chemistry. In this context, the quinoline portion often acts as a chelating agent for metal ions, while the photolabile 2-nitrobenzyl group provides a light-sensitive switch.

An example is the development of a "caged" metal ion sensor. In its initial state, the 8-hydroxyquinoline (B1678124) derivative is "caged" by the 2-nitrobenzyl group, preventing it from binding to a target metal ion. Upon irradiation, the photolabile group is removed, uncaging the 8-hydroxyquinoline chelator. This newly liberated chelator is now free to bind to a specific metal ion in its environment. The binding event can be designed to produce a detectable signal, such as a change in fluorescence or color. This strategy allows for the light-activated detection of metal ions in a given system, providing a tool for studying chemical processes in materials or solutions with high temporal precision.

| Component | Function |

| Quinoline-8-oxy | Metal ion chelating/binding unit (initially inactive). |

| (2-nitrophenyl)methyl | Photolabile "caging" group that prevents chelation. |

| Light (Stimulus) | Triggers removal of the caging group. |

| Result | Activation of the chelator for targeted ion binding and signaling. |

Q & A

Basic: What synthetic routes are commonly employed to prepare 8-((2-nitrophenyl)methoxy)quinoline derivatives?

A multi-component reaction starting with aniline, 2-nitrobenzaldehyde, and propargyl alcohol in the presence of copper bromide is a foundational method. This generates intermediates like (2-(2-nitrophenyl)quinolin-4-yl)methanol, which can undergo further functionalization (e.g., etherification or esterification) to yield target derivatives . Alternative routes include direct arylation of quinoline using palladium catalysts under mild conditions, as demonstrated in the synthesis of 6-(2-nitrophenyl)quinoline via C–H bond activation . Key parameters to optimize include catalyst loading, solvent polarity, and reaction temperature.

Basic: How can the crystal structure of 8-((2-nitrophenyl)methoxy)quinoline derivatives be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX is the gold standard. For example, SHELXL refines structural parameters by analyzing intensity data, even for challenging monoclinic systems (e.g., P21/n space group). Intermolecular interactions (e.g., C–H···O) can be mapped to understand packing behavior . Pre-experiment purification via recrystallization in solvents like DMSO/water mixtures ensures high-quality crystals.

Advanced: How can computational methods (e.g., DFT) predict electronic properties of 8-((2-nitrophenyl)methoxy)quinoline?

Density functional theory (DFT) with functionals like B3LYP/6-311+G(d,p) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Correlation-energy formulas (e.g., Colle-Salvetti) validate electron density distributions and kinetic-energy profiles, aiding in understanding reactivity toward electrophiles/nucleophiles . Solvent effects are modeled using polarizable continuum models (PCM).

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of quinoline derivatives?

Comparative assays under standardized conditions (e.g., MIC for antimicrobials vs. IC50 for cytotoxicity) are critical. For instance, structural analogs with methoxy/hydroxy substitutions show divergent activities due to hydrogen-bonding capacity . Molecular docking against target proteins (e.g., topoisomerase II for anticancer activity) identifies binding modes, while meta-analyses of dose-response data clarify structure-activity relationships (SAR) .

Advanced: How can reaction yields be improved for challenging functionalizations of the quinoline core?

Optimize catalytic systems: Copper(I) bromide enhances regioselectivity in Sonogashira couplings, while Pd(OAc)₂ with ligands like XPhos improves cross-coupling efficiency . Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and minimizes side products. Solvent screening (e.g., DMF for polar intermediates vs. toluene for hydrophobic systems) also improves yields.

Advanced: What methodologies track the pharmacokinetics of 8-((2-nitrophenyl)methoxy)quinoline derivatives in vivo?

Radiolabeling with carbon-11 ([11C]methoxy groups) enables positron emission tomography (PET) imaging. For example, introducing [11C] at the 6-position of quinoline allows real-time monitoring of blood-brain barrier penetration and metabolite profiling in rodents/non-human primates . Liquid chromatography-mass spectrometry (LC-MS) quantifies plasma concentrations, while autoradiography maps tissue distribution.

Advanced: How are intermolecular interactions in solid-state structures leveraged for material design?

Intermolecular forces (e.g., π-π stacking in quinoline rings, hydrogen bonds with nitro/methoxy groups) guide cocrystal engineering. For instance, C–H···O interactions in 8-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline stabilize its monoclinic lattice, which can be replicated in designing thermally stable coordination polymers .

Basic: What spectroscopic techniques characterize 8-((2-nitrophenyl)methoxy)quinoline derivatives?

- NMR : H/C NMR identifies substituent positions (e.g., methoxy protons at ~3.9 ppm, nitro-group deshielding effects).

- HRMS : Confirms molecular formulas (e.g., [M+H]+ for C₁₇H₁₄N₂O₃ requires m/z 295.1078) .

- FT-IR : Detects functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

Advanced: How do steric and electronic effects of the 2-nitrophenyl group influence quinoline reactivity?

The nitro group’s electron-withdrawing nature deactivates the quinoline ring toward electrophilic substitution but enhances nucleophilic attack at the methoxy-linked position. Steric hindrance from the ortho-nitro group directs regioselectivity in cross-couplings, favoring para-substitution on the phenyl ring. DFT calculations quantify these effects via Mulliken charge analysis .

Advanced: What crystallographic databases or tools are recommended for validating novel quinoline structures?

The Cambridge Structural Database (CSD) provides reference data for bond lengths/angles. Programs like OLEX2 integrate SHELX refinements and Mercury for visualization . For ambiguous cases, powder XRD paired with Rietveld analysis resolves polymorphism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.